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molecular formula C5H4BrNOS B1297724 3-Bromothiophene-2-carboxamide CAS No. 78031-18-2

3-Bromothiophene-2-carboxamide

Cat. No. B1297724
M. Wt: 206.06 g/mol
InChI Key: KWXUWNXTRUZHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796271B2

Procedure details

3-Bromothiophene-2-carboxylic acid (63.61 g, 307.2 mmol) was weighed into a 1 L round bottom flask equipped with reflux condenser and the flask was purged with argon. To this flask was added toluene (636.1 mL, 5972 mmol) and thionyl chloride (44.82 mL, 614.4 mmol) at room temperature, and the resulting mixture was stirred for 3 h at 100° C. The reaction mixture was evaporated and the residue was azeotroped with toluene (2×100 mL). The resulting residue was dissolved in tetrahydrofuran (954.1 mL, 11760 mmol) then 10 M ammonia in water (170 mL, 2500 mmol) was added slowly into the solution. The mixture was stirred for 5 h at room temperature. Thin-layer chromatography showed complete reaction. The reaction mixture was rotovaped to remove THF and the solid residue in water was filtered through a glass frit funnel then washed with water and dried under vacuum to give 3-bromothiophene-2-carboxamide as a white solid (33.26 g, 52.5%). LCMS: (FA) ES+ 206.0, 208.0
Quantity
63.61 g
Type
reactant
Reaction Step One
Quantity
636.1 mL
Type
reactant
Reaction Step Two
Quantity
44.82 mL
Type
reactant
Reaction Step Two
Quantity
954.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.C1(C)C=CC=CC=1.S(Cl)(Cl)=O.O1CCCC1.[NH3:26].O>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([NH2:26])=[O:9]

Inputs

Step One
Name
Quantity
63.61 g
Type
reactant
Smiles
BrC1=C(SC=C1)C(=O)O
Step Two
Name
Quantity
636.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
44.82 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
954.1 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
170 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
the flask was purged with argon
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×100 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 h at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to remove THF
FILTRATION
Type
FILTRATION
Details
the solid residue in water was filtered through a glass frit funnel
WASH
Type
WASH
Details
then washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(SC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 33.26 g
YIELD: PERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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